molecular formula C18H16N2OS B12936490 5-(4-Methoxyphenyl)-6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole CAS No. 64997-34-8

5-(4-Methoxyphenyl)-6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole

Cat. No.: B12936490
CAS No.: 64997-34-8
M. Wt: 308.4 g/mol
InChI Key: VVBXRIMXJYGECN-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-6-phenyl-2,3-dihydroimidazo[2,1-b]thiazole is a heterocyclic compound that belongs to the class of imidazo[2,1-b]thiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound includes a thiazole ring fused with an imidazole ring, along with phenyl and methoxyphenyl substituents, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)-6-phenyl-2,3-dihydroimidazo[2,1-b]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with an aldehyde or ketone in the presence of a suitable catalyst. The reaction conditions often include heating the mixture in a solvent such as ethanol or acetonitrile, and the use of acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-6-phenyl-2,3-dihydroimidazo[2,1-b]thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorine, nitration using nitric acid, and sulfonation using sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halogens, nitro groups, or sulfonic acids .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)-6-phenyl-2,3-dihydroimidazo[2,1-b]thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with neurotransmitter receptors, providing neuroprotective benefits .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Bromophenyl)-6-phenyl-2,3-dihydroimidazo[2,1-b]thiazole
  • 5-(4-Chlorophenyl)-6-phenyl-2,3-dihydroimidazo[2,1-b]thiazole
  • 5-(4-Nitrophenyl)-6-phenyl-2,3-dihydroimidazo[2,1-b]thiazole

Uniqueness

5-(4-Methoxyphenyl)-6-phenyl-2,3-dihydroimidazo[2,1-b]thiazole is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Properties

CAS No.

64997-34-8

Molecular Formula

C18H16N2OS

Molecular Weight

308.4 g/mol

IUPAC Name

5-(4-methoxyphenyl)-6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole

InChI

InChI=1S/C18H16N2OS/c1-21-15-9-7-14(8-10-15)17-16(13-5-3-2-4-6-13)19-18-20(17)11-12-22-18/h2-10H,11-12H2,1H3

InChI Key

VVBXRIMXJYGECN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N=C3N2CCS3)C4=CC=CC=C4

Origin of Product

United States

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